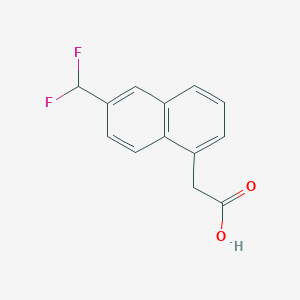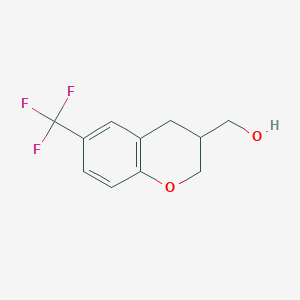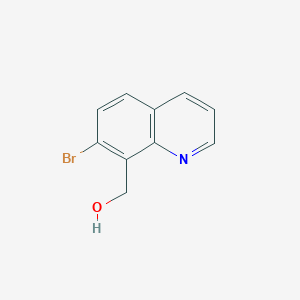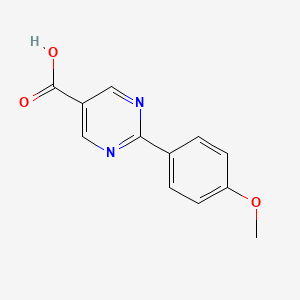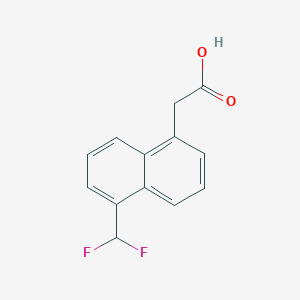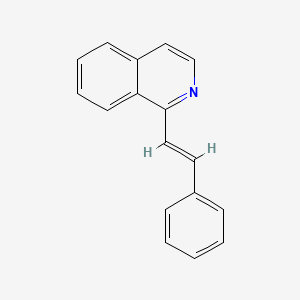![molecular formula C12H11NO4 B11875211 [5-(Acetyloxy)-1H-indol-3-yl]acetic acid CAS No. 63389-33-3](/img/structure/B11875211.png)
[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Acetoxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid typically involves the acetylation of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2-(5-Acetoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, as a derivative of indole-3-acetic acid, it may influence plant growth by interacting with auxin receptors . In medicinal applications, it could inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
2-(5-Acetoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
5-Methoxyindole-3-acetic acid:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid lies in its acetoxy group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
63389-33-3 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-(5-acetyloxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16) |
Clé InChI |
UYOGQIHREXUIJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


